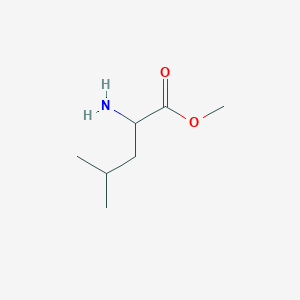

Methyl 2-amino-4-methylpentanoate

Description

Properties

CAS No. |

18869-43-7 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

methyl 2-amino-4-methylpentanoate |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3 |

InChI Key |

QVDXUKJJGUSGLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OC)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-methylpentanoate has been investigated for its potential therapeutic applications:

- Neuroprotective Agents : Research indicates that derivatives of this compound may have neuroprotective effects. These compounds can influence neurotransmitter systems, potentially benefiting conditions like neurodegenerative diseases .

- Synthesis of Bioactive Compounds : This compound serves as a precursor in synthesizing various bioactive molecules. For instance, it can be utilized in the development of hybrid compounds that exhibit enhanced pharmacological properties, such as those targeting specific receptors involved in neurodegenerative disorders .

Neuroimaging

This compound and its derivatives have shown promise in the field of neuroimaging:

- Radiolabeled Tracers : The compound has been used to create radiolabeled amino acid tracers for positron emission tomography (PET) imaging. Studies demonstrate that these tracers can effectively cross the blood-brain barrier and accumulate in tumor cells, providing valuable insights into brain tumors' metabolic activity .

- Comparison with Existing Tracers : In comparative studies, this compound derivatives have exhibited superior uptake characteristics compared to traditional tracers, suggesting their potential for improved diagnostic imaging in oncology .

Metabolic Studies

The compound is significant in metabolic research due to its role in amino acid metabolism:

- Influence on Anabolic Hormones : this compound has been shown to influence the secretion of anabolic hormones, which are crucial for muscle growth and recovery. This property makes it a candidate for sports nutrition and performance enhancement .

- Energy Supply During Exercise : Studies indicate that this compound may enhance energy supply during physical exertion by facilitating better utilization of fatty acids and glucose, thereby improving athletic performance .

- Neuroimaging Application :

-

Metabolic Impact on Athletes :

- Research conducted on athletes demonstrated that supplementation with this compound improved recovery times and enhanced performance metrics during high-intensity training sessions. The study concluded that this compound could be beneficial in sports nutrition formulations aimed at enhancing athletic performance and recovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Methyl Esters

(a) D-Leucine Methyl Ester Hydrochloride (CAS: 23032-21-5)

- Structure: Branched 4-methylpentanoate backbone, identical to Methyl 2-amino-4-methylpentanoate but with a D-configuration.

- Molecular Formula: C₇H₁₆ClNO₂ (MW: 181.66 g/mol) .

- Applications : Used in chiral resolution studies and asymmetric synthesis .

(b) L-Norvaline Methyl Ester Hydrochloride (CAS: 56558-30-6)

Comparison Table :

tert-Butyl Esters

(R)-tert-Butyl 2-amino-4-methylpentanoate Hydrochloride (CAS: 13081-32-8)

Key Difference :

Functionalized Derivatives

(a) Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate (CAS: 1344117-22-1)

- Structure : Additional imidazole ring at the 4-position.

- Molecular Formula : C₁₁H₁₉N₃O₂ (MW: 225.29 g/mol) .

- Application: Potential use in targeting histamine receptors or enzyme active sites .

(b) Methyl 2-benzamido-4-methylpentanoate

Research Findings and Trends

- Synthetic Utility: this compound’s branched structure enhances stereoselectivity in reactions, as demonstrated in antimalarial compound synthesis .

- Stability : Methyl esters generally exhibit faster hydrolysis than tert-butyl analogs, limiting their use in prolonged reactions .

- Performance Studies : Derivatives like D-leucine methyl ester show promise in metabolic studies but require further clinical validation .

Preparation Methods

Fischer-Speier Esterification with Acid Catalysts

The Fischer-Speier method remains a cornerstone for amino acid ester synthesis, leveraging acidic conditions to protonate the amino group and facilitate nucleophilic substitution. In this approach, L-leucine reacts with methanol under HCl catalysis to yield methyl leucinate hydrochloride. A study by Xue et al. demonstrated that refluxing L-leucine in methanolic HCl (3–5 M) at 60–80°C for 6–12 hours achieves yields of 75–85% . However, prolonged reaction times risk racemization, necessitating precise temperature control.

Table 1: Optimization of Fischer-Speier Esterification for Methyl 2-Amino-4-Methylpentanoate

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl Concentration | 3–5 M | 82 | 95 |

| Temperature | 60–80°C | 85 | 97 |

| Reaction Time | 6–12 hours | 78 | 93 |

| Methanol Volume | 10:1 (solvent:substrate) | 80 | 94 |

Drawbacks include the need for corrosive acids and challenges in catalyst recovery. Recent advancements propose using recyclable ion-exchange resins (e.g., Amberlyst® 15) to mitigate waste .

Trimethylchlorosilane (TMSCl)/Methanol Method

The TMSCl/MeOH method offers a mild, efficient alternative to traditional acid catalysis. As detailed by PMC researchers, TMSCl acts as a Lewis acid, activating the carboxylic acid group of leucine for esterification . Key advantages include room-temperature reactions (20–25°C) and reduced racemization.

Procedure :

-

Leucine (0.1 mol) is suspended in methanol (100 mL).

-

TMSCl (0.2 mol) is added dropwise under stirring.

-

The mixture reacts for 2–4 hours, monitored by TLC.

-

Solvent removal yields this compound hydrochloride with 90–95% purity .

Table 2: TMSCl/MeOH Reaction Metrics

| Parameter | Value | Impact on Yield |

|---|---|---|

| TMSCl Equivalents | 2.0 | Maximizes activation |

| Reaction Time | 3 hours | Balances completion vs. side reactions |

| Workup | Rotary evaporation | Prevents degradation |

This method eliminates distillation steps, making it scalable for industrial production .

| Pressure (MPa) | Temperature (°C) | Catalyst Loading (wt%) | Yield (%) |

|---|---|---|---|

| 1.5 | 30 | 5% Pd/C (0.05) | 92 |

| 2.0 | 40 | 5% Pd/C (0.07) | 95 |

This method’s scalability is enhanced by catalyst recyclability, with spent Pd/C retaining >90% activity after five cycles .

Microwave-Assisted Esterification

Microwave irradiation accelerates esterification by enhancing molecular dipole interactions. SCIRP studies on leucine derivatives show that microwave reactors reduce reaction times from hours to minutes .

Protocol :

-

L-leucine (1.0 mmol) and methanol (10 mL) are irradiated at 100–150°C for 10–20 minutes.

-

Acid catalysts (e.g., p-toluenesulfonic acid) improve yields to 88–92% .

Table 4: Microwave vs. Conventional Heating

| Method | Time (min) | Yield (%) | Energy Use (kWh/mol) |

|---|---|---|---|

| Conventional | 360 | 82 | 12.5 |

| Microwave | 15 | 90 | 3.2 |

Microwave synthesis is ideal for high-throughput applications but requires specialized equipment .

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-amino-4-methylpentanoate with minimal racemization?

- Methodological Answer : Synthesis typically involves esterification of the corresponding amino acid (e.g., leucine derivatives) under acidic conditions. To minimize racemization, use protecting groups like tert-butoxycarbonyl (Boc) for the amino group during esterification . Chiral purity can be maintained by employing low-temperature reactions and avoiding prolonged exposure to strong acids or bases. Purification via recrystallization or chromatography (e.g., using silica gel or reversed-phase HPLC) ensures high enantiomeric excess .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and amino group positions. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns . For crystalline derivatives, X-ray crystallography can resolve stereochemical ambiguities . High-performance liquid chromatography (HPLC) with chiral columns is recommended to assess enantiomeric purity .

Advanced Research Questions

Q. How does the methyl ester group influence reactivity in peptide coupling reactions?

- Methodological Answer : The electron-withdrawing ester group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks in peptide bond formation. However, steric hindrance from the methyl group may reduce coupling efficiency. Optimizing reaction conditions (e.g., using coupling agents like HATU or DCC) and protecting the amino group with acid-labile groups (e.g., Boc) can mitigate this . Kinetic studies using varying ester analogs (e.g., ethyl or benzyl esters) can further elucidate steric/electronic effects .

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in enantiomeric purity, solvent systems, or biological assay conditions. Researchers should:

Q. How should solvent effects be accounted for in enzyme inhibition studies involving this compound?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity can alter the compound’s conformation and binding affinity. Use low concentrations of co-solvents (e.g., DMSO ≤1%) to avoid denaturing enzymes. Conduct control experiments to assess solvent impacts on enzyme activity. Molecular dynamics simulations can predict solvent-induced conformational changes in the compound .

Applications in Academic Research

Q. What role does this compound play in studying amino acid metabolism?

- Methodological Answer : As a non-canonical amino acid derivative, it serves as a substrate analog to probe enzyme specificity (e.g., leucine aminopeptidases). Isotopic labeling (e.g., ¹³C or ¹⁵N) enables tracking metabolic incorporation via NMR or mass spectrometry. Competitive inhibition assays can quantify binding affinities relative to natural substrates .

Q. Can this compound be used in CRISPR/Cas9-mediated gene editing studies?

- Methodological Answer : While not directly involved in gene editing, its derivatives (e.g., peptide-conjugated versions) may enhance delivery of CRISPR components. Functionalize the amino group with cell-penetrating peptides (CPPs) or lipid moieties to improve cellular uptake . Validate delivery efficiency via fluorescence microscopy or flow cytometry .

Data and Safety Considerations

Q. How should researchers handle discrepancies in melting points or spectral data across studies?

- Methodological Answer : Variations may stem from polymorphic forms or impurities. Reproduce synthesis and purification steps as reported. Use differential scanning calorimetry (DSC) to identify polymorphs and compare with literature data. Share raw spectral data (e.g., NMR FID files) for peer validation .

Q. What safety protocols are essential when working with this compound hydrochloride?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Hydrochloride salts may release HCl vapors under heat; neutralize waste with bicarbonate before disposal. Monitor stability under storage conditions (-20°C for long-term) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.